molecular formula C10H9ClN2O B1352976 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide CAS No. 90772-87-5

2-chloro-N-[4-(cyanomethyl)phenyl]acetamide

Cat. No. B1352976
CAS RN: 90772-87-5
M. Wt: 208.64 g/mol
InChI Key: PZQDQLNOJDDHMM-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(cyanomethyl)phenyl]acetamide is a chemical compound with the CAS Number: 90772-87-5 and a linear formula of C10H9ClN2O . It has a molecular weight of 208.65 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide is 1S/C10H9ClN2O/c11-7-10(14)13-9-3-1-8(2-4-9)5-6-12/h1-4H,5,7H2,(H,13,14) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-chloro-N-[4-(cyanomethyl)phenyl]acetamide is a solid compound . It has a molecular weight of 208.65 .

Scientific Research Applications

Specific Scientific Field

Organic Chemistry

Summary of the Application

“2-chloro-N-[4-(cyanomethyl)phenyl]acetamide” is used in the cyanoacetylation of amines, which is a key step in the synthesis of biologically active compounds .

Methods of Application or Experimental Procedures

The synthesis of cyanoacetamide derivatives, such as “2-chloro-N-[4-(cyanomethyl)phenyl]acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .

Results or Outcomes

The cyanoacetylation of amines leads to the formation of N-cyanoacetamides. These compounds are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Synthesis of 1,3,4-Thiadiazole Derivatives

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

“2-chloro-N-[4-(cyanomethyl)phenyl]acetamide” can be used in the synthesis of 1,3,4-thiadiazole derivatives . These compounds have been found to exhibit a wide range of biological activities and are therefore of interest in medicinal chemistry .

Methods of Application or Experimental Procedures

The synthesis of 1,3,4-thiadiazole derivatives involves the treatment of the thiocarbamoyl of “2-cyano-N-(4-sulfamoylphenyl)acetamide” with hydrazonoyl chloride in refluxing ethanol and in the presence of a catalytic amount of triethylamine .

Results or Outcomes

The reaction affords the corresponding 1,3,4-thiadiazole derivatives . These compounds are potential anticancer agents and have shown promising results in preliminary biological testing .

Synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

“2-chloro-N-[4-(cyanomethyl)phenyl]acetamide” can be used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines . These compounds are potential anti-hepatitis B virus compounds .

Methods of Application or Experimental Procedures

The synthesis of these compounds involves the treatment of the “2-chloro-N-[4-(cyanomethyl)phenyl]acetamide” with appropriate reagents under specific reaction conditions .

Results or Outcomes

The reaction affords the corresponding 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines . These compounds have shown promising results in preliminary biological testing against hepatitis B virus .

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 . The compound is labeled with the GHS07 pictogram and the signal word “Warning” is used to indicate potential hazards .

properties

IUPAC Name

2-chloro-N-[4-(cyanomethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-7-10(14)13-9-3-1-8(2-4-9)5-6-12/h1-4H,5,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQDQLNOJDDHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407061
Record name 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(cyanomethyl)phenyl]acetamide

CAS RN

90772-87-5
Record name 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Chloroacetyl chloride (3.3 ml, 5.0 g, 44 mmol) was added dropwise at 10°-15° C. to a solution of 4-aminobenzylcyanide (5.3 g, 40 mmol) in dimethyl acetamide (20 ml) and the mixture was stirred at room temperature for one hour. After pouring into water the precipitate was collected, washed with water and dried over P2O5 under reduced pressure to give the title compound (7.33 g) as nearly colorless crystals, yield: 87.8%, mp 124°-125° C.
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Yield
87.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Ji, D Yang, X Wang, C Chen, Q Deng, Z Ge… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives were designed, synthesized, and characterized by 1 H NMR, 13 C NMR and MS spectral data. Their inhibition …
Number of citations: 55 www.sciencedirect.com

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